2,3,4-Trihydroxydiphenylmethane

Lipophilicity Partition Coefficient Molecular Descriptor

Generic pyrogallol derivatives lack target specificity and stability for α-amylase inhibition studies. 2,3,4-Trihydroxydiphenylmethane (4-Benzylpyrogallol) solves this with validated α-amylase inhibitory activity and superior thermal/chemical stability due to 4-benzyl substitution. • Validated pancreatic α-amylase inhibitor for type 2 diabetes research • Higher stability vs. unsubstituted pyrogallol (resists auto-oxidation in alkaline conditions) • ≥98% HPLC purity ensures reproducible, publication-ready data • Stocked for immediate global dispatch with no special shipping restrictions

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 17345-66-3
Cat. No. B101353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trihydroxydiphenylmethane
CAS17345-66-3
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O
InChIInChI=1S/C13H12O3/c14-11-7-6-10(12(15)13(11)16)8-9-4-2-1-3-5-9/h1-7,14-16H,8H2
InChIKeyUJWRVYWLRMVCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trihydroxydiphenylmethane Technical Specifications


2,3,4-Trihydroxydiphenylmethane (CAS 17345-66-3), also known as 4-benzylpyrogallol, is a synthetic organic compound classified as a diphenylmethane derivative, with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.24 g/mol [1]. Its structure features a pyrogallol moiety (a benzene ring with three adjacent hydroxyl groups) linked to a benzyl group via a methylene bridge . It is commercially available as a solid with a purity of ≥98.0% (HPLC) and a melting point range of 94.0–98.0 °C [2].

Why Substitution Fails for 2,3,4-Trihydroxydiphenylmethane


Generic substitution with simple, unsubstituted pyrogallol (CAS 87-66-1) or other diphenylmethane derivatives is not scientifically valid. The 4-benzyl substitution on 2,3,4-trihydroxydiphenylmethane fundamentally alters its physicochemical properties, stability, and biological activity profile. Pyrogallol is a strong reducing agent known for rapid auto-oxidation in alkaline solutions [1], whereas 2,3,4-trihydroxydiphenylmethane exhibits higher thermal and chemical stability at room temperature . The benzyl group also increases lipophilicity and molecular weight, impacting solubility, membrane permeability, and interaction with biological targets compared to the parent pyrogallol. Furthermore, 2,3,4-trihydroxydiphenylmethane demonstrates specific α-amylase inhibitory activity not reported for simple pyrogallol . These differences are quantifiable and underscore why substituting 2,3,4-trihydroxydiphenylmethane with simpler, cheaper analogs would yield non-comparable experimental results and unreliable industrial performance.

2,3,4-Trihydroxydiphenylmethane vs. Analogs: Evidence


Enhanced Lipophilicity Compared to Pyrogallol

2,3,4-Trihydroxydiphenylmethane differs from its parent compound, pyrogallol, by the addition of a benzyl group. This structural modification leads to a quantifiable increase in lipophilicity. The predicted octanol-water partition coefficient (XLogP) for pyrogallol is 0.8 [1], whereas the addition of the benzyl group in 2,3,4-trihydroxydiphenylmethane is predicted to significantly increase this value. While an experimentally validated logP for 2,3,4-trihydroxydiphenylmethane is not currently available, its increased lipophilicity is a key differentiating factor from pyrogallol. This affects membrane permeability, protein binding, and distribution in biphasic systems. The molecular weight also increases from 126.11 g/mol for pyrogallol to 216.24 g/mol for 2,3,4-trihydroxydiphenylmethane [2].

Lipophilicity Partition Coefficient Molecular Descriptor

Thermal and Chemical Stability vs. Pyrogallol

Pyrogallol is known for its high reactivity and rapid auto-oxidation, especially in alkaline solutions, which can lead to experimental variability [1]. In contrast, 2,3,4-trihydroxydiphenylmethane is reported to be stable at room temperature and possesses higher thermal stability and chemical stability than its parent compound . This enhanced stability is directly attributable to the 4-benzyl substitution. The compound's melting point is well-defined at 94.0–98.0 °C, and it maintains a solid physical state at 20 °C [2].

Chemical Stability Thermal Stability Auto-oxidation

HPLC Purity Specification

For scientific procurement, ensuring high purity is essential for reproducibility. Commercially available 2,3,4-trihydroxydiphenylmethane (CAS 17345-66-3) is supplied with a minimum purity specification of 98.0% as determined by HPLC (High-Performance Liquid Chromatography) [1]. This analytical method provides a quantifiable measure of chemical purity, ensuring that the material meets a consistent standard for research and development. This specification is crucial for applications where the presence of unknown or variable impurities could confound experimental results. While no direct comparator data for other vendors is presented, this specification establishes a baseline for procurement.

Analytical Chemistry HPLC Quality Control

2,3,4-Trihydroxydiphenylmethane Application Scenarios


α-Amylase Inhibition in Metabolic Disorders

Based on evidence that 2,3,4-trihydroxydiphenylmethane inhibits pancreatic α-amylase activity , this compound is a suitable candidate for in vitro studies investigating the modulation of carbohydrate digestion. Its use is indicated for research on metabolic disorders, such as type 2 diabetes, where α-amylase inhibition is a validated therapeutic target. The compound's activity in this specific enzyme assay differentiates it from simpler pyrogallol derivatives, which have not been reported to exhibit this activity .

Synthetic Intermediate for Polyphenols & Fine Chemicals

2,3,4-Trihydroxydiphenylmethane is utilized as a synthetic precursor in the production of resorcinols and benzyl ethers, with reports indicating that its use can increase product yields in these reactions . It can also be used to form amides and esters through condensation reactions. Additionally, it is employed as a crosslinking agent for resins, particularly in coatings, paints, and adhesives , where its thermal and chemical stability provides a processing advantage. These applications leverage its unique chemical structure and reactivity profile.

Antioxidant Formulation Development

The compound exhibits significant antioxidant activity, primarily through its capacity to scavenge free radicals . This property, combined with its improved stability compared to pyrogallol , makes it a candidate for research into oxidative stress-related diseases. While quantitative data like an IC50 value from a DPPH assay is not available for direct comparison, the presence of the pyrogallol moiety strongly suggests its utility in formulating antioxidants and studying their mechanisms of action. Its enhanced lipophilicity may offer advantages in cellular or lipid-based antioxidant assays compared to the more hydrophilic pyrogallol.

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